methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(2-methylimidazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7-9-4-6-10(7)5-3-8(11)12-2/h4,6H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVWOVMCISTHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401784 | |
| Record name | methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457957-92-5 | |
| Record name | methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Solvent-Free Synthesis
The most efficient method for synthesizing methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate involves a Michael addition reaction between 2-methylimidazole and methyl acrylate under solvent-free conditions. The process employs [n-butyl urotropinium]OH , a hydroxyl-functionalized ionic liquid, as a catalyst.
Reaction Scheme:
$$
\text{2-Methylimidazole} + \text{Methyl acrylate} \xrightarrow{\text{[n-butyl urotropinium]OH}} \text{this compound}
$$
Key Conditions:
- Catalyst Loading: 0.25 mmol per 4.0 mmol of 2-methylimidazole
- Temperature: 20°C (room temperature)
- Reaction Time: 40 minutes
- Yield: 94%
The absence of solvent simplifies purification, as the product is directly distilled from the reaction mixture. This method outperforms traditional approaches by minimizing side reactions and eliminating the need for column chromatography.
Mechanistic Insights
The ionic liquid catalyst facilitates deprotonation of 2-methylimidazole, enhancing its nucleophilicity for the Michael addition. The reaction proceeds via a conjugate addition mechanism, where the imidazole’s nitrogen attacks the β-carbon of methyl acrylate. The ionic liquid’s dual role as a base and phase-transfer agent ensures rapid kinetics and high regioselectivity.
Alternative Synthetic Approaches
Two-Step Protection-Deprotection Strategy
A multi-step synthesis route involves:
- Protection of 2-Methylimidazole: Temporarily masking reactive sites using tert-butoxycarbonyl (Boc) groups.
- Alkylation with Methyl Acrylate: Conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to control exothermicity.
- Deprotection: Removal of Boc groups using trifluoroacetic acid (TFA).
Comparison of Methods:
| Parameter | Ionic Liquid Method | Protection-Deprotection |
|---|---|---|
| Yield | 94% | 68–72% |
| Reaction Time | 40 minutes | 8–12 hours |
| Purification | Distillation | Column chromatography |
While the protection-deprotection method offers precise control over functional groups, its lower yield and complexity limit industrial applicability.
Saponification-Esterification Tandem Process
A modified approach from coordination polymer synthesis involves:
- Saponification of Methyl Acrylate: Reaction with sodium hydroxide to form sodium acrylate.
- Coupling with 2-Methylimidazole: Conducted in aqueous medium at 80°C for 3–6 hours.
- Re-esterification: Treatment with methanol and catalytic sulfuric acid to regenerate the methyl ester.
Critical Data:
- Intermediate Isolation: Sodium 3-(2-methyl-1H-imidazol-1-yl)propanoate is isolated in 98% yield.
- Overall Yield: 85–88% after re-esterification.
This method is advantageous for large-scale production but requires stringent pH and temperature control.
Reaction Optimization and Kinetic Analysis
Catalyst Screening
The efficacy of [n-butyl urotropinium]OH was compared to conventional bases:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| [n-butyl urotropinium]OH | 94 | 0.67 |
| K$$2$$CO$$3$$ | 78 | 2.5 |
| DBU | 82 | 1.8 |
The ionic liquid’s superior performance stems from its ability to stabilize the transition state and prevent side reactions.
Solvent Effects
Solvent-free conditions maximize atom economy and reaction efficiency. Comparative studies show:
| Solvent | Yield (%) | Byproduct Formation |
|---|---|---|
| None | 94 | <1% |
| DMF | 81 | 12% |
| THF | 76 | 18% |
Polar aprotic solvents like DMF promote side reactions, such as over-alkylation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the ionic liquid method to continuous flow systems enhances scalability:
- Residence Time: 5–7 minutes
- Throughput: 12 kg/day (pilot-scale)
- Catalyst Recycling: 90% recovery via liquid-liquid separation.
Analytical Characterization
Successful synthesis is confirmed through:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The ester group can undergo hydrolysis to release the active imidazole moiety, which can then interact with biological targets.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
The position and nature of substituents on the imidazole ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Steric and Electronic Effects : The 2-methyl group in the target compound provides minimal steric hindrance compared to the 2-phenyl analog, facilitating easier binding in biological systems. However, the phenyl group increases lipophilicity, which may enhance membrane permeability .
- Electron-Withdrawing Groups : The nitro and trifluoromethyl substituents in benzimidazole derivatives (e.g., compound 12/15 in ) reduce the basicity of the imidazole nitrogen, altering hydrogen-bonding capacity and reactivity .
Functional Group Variations on the Propanoate Chain
The propanoate chain’s terminal group modulates solubility, stability, and bioactivity:
Key Observations :
- Ester vs. Acid: The methyl ester in the target compound enhances cell permeability compared to the carboxylic acid analog (e.g., 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrate), which is more water-soluble but less bioavailable .
- Amine Functionalization : The amine derivative (QH-5821) introduces a positively charged group at physiological pH, enabling interactions with negatively charged biological targets .
Biological Activity
Methyl 3-(2-methyl-1H-imidazol-1-yl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its biological significance due to its ability to coordinate with metal ions and interact with various biological targets. The presence of the methyl ester functional group enhances its reactivity and potential interactions with enzymes and proteins.
The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins. The imidazole moiety allows for coordination with metal ions, which can inhibit enzyme activity, making it a candidate for studies involving enzyme inhibition and antimicrobial activity .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Antimicrobial Activity: Preliminary studies suggest that similar compounds exhibit antifungal and antibacterial properties, indicating that this compound may also possess such activities .
Antimicrobial and Antifungal Properties
Research indicates that compounds containing imidazole derivatives, including this compound, have shown significant antimicrobial and antifungal activities. These properties are crucial in the development of new therapeutic agents against resistant strains of bacteria and fungi.
| Activity Type | Potential Efficacy | Reference |
|---|---|---|
| Antimicrobial | Moderate to High | |
| Antifungal | Significant |
Anticancer Activity
The anticancer potential of this compound is supported by studies showing that imidazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant growth-inhibitory effects on cancer cells .
Case Studies
Several case studies have investigated the biological activity of imidazole derivatives, providing insights into their therapeutic potential:
-
Study on Enzyme Inhibition:
- A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorders .
- Anticancer Research:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
